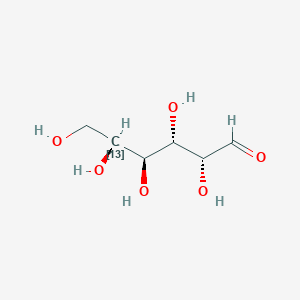
3,5-Bis(hydroxymethyl)benzonitrile
Vue d'ensemble
Description
3,5-Bis(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2 . It is used in research and has a molecular weight of 163.17 .
Synthesis Analysis
The synthesis of 3,5-Bis(hydroxymethyl)benzonitrile involves a reaction of a solution in 2N hydrochloric acid, which is cooled to 0°C and treated with a cold solution of sodium nitrite in water . The reaction mixture is maintained at a temperature < 5°C for 30 minutes, then treated with a solution of copper (I) cyanide and sodium cyanide in water in a single portion . After stirring overnight at room temperature, the mixture is filtered, extracted with dichloromethane, concentrated, and used without further purification . The yield of this reaction is approximately 41% .Applications De Recherche Scientifique
Synthesis and Material Development
Polymer Synthesis : A study by Yu, Cai, and Wang (2009) focused on the synthesis of novel soluble aromatic polyesters using variants of benzonitrile. These polyesters demonstrated good thermal stability and solubility in common solvents, highlighting the potential of benzonitrile derivatives in advanced material development.
Catalysis in Organic Chemistry : Baeg and Alper (1994) investigated the use of bis(benzonitrile)palladium dichloride as an effective catalyst for the cyclization of aziridines and sulfur diimides, producing imidazolidinethiones with significant yields (Baeg & Alper, 1994).
Biomedical Research
Anticancer Properties : Research by Kiran et al. (2018) on the crystal structure of a derivative of benzonitrile revealed potential anticancer properties. Their findings suggested that these derivatives could be significant in pharmaceutical development due to their biological activities (Kiran et al., 2018).
Antiallergic and Antiinflammatory Agents : Ban et al. (1998) synthesized m-bis(glycoloylamino)benzene derivatives from benzonitrile compounds, which exhibited notable inhibition in allergic and inflammatory assays. This indicates the potential of benzonitrile derivatives in developing antiallergic and antiinflammatory medications (Ban et al., 1998).
Chemical Synthesis and Characterization
Synthesis of Complexes and Ligands : Hou et al. (2011) synthesized Ag(I)-complexes using benzonitrile derivatives, demonstrating the role of these compounds in forming intricate chemical structures and potential applications in chemical synthesis and material science (Hou et al., 2011).
Development of Polyimides : Zeng, Zou, and Yang (2014) reported the synthesis of polyimides from a phthalonitrile-containing diamine, demonstrating the use of benzonitrile derivatives in creating materials with desirable thermal and organosolubility properties (Zeng, Zou, & Yang, 2014).
Propriétés
IUPAC Name |
3,5-bis(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKDGDCCWYUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576769 | |
| Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(hydroxymethyl)benzonitrile | |
CAS RN |
146335-23-1 | |
| Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

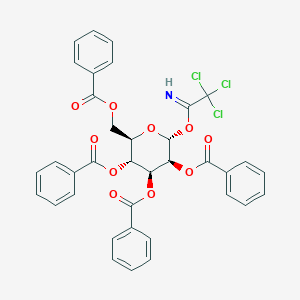




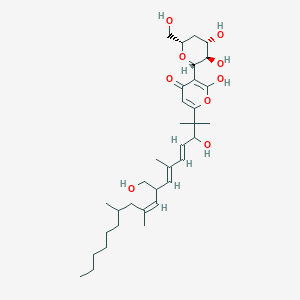
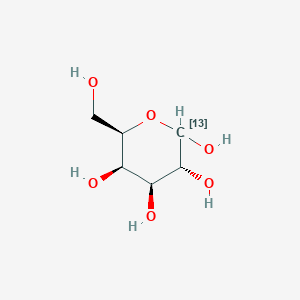
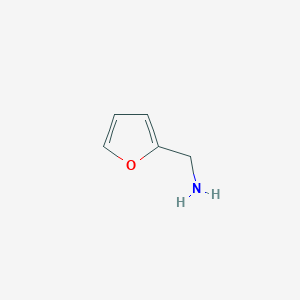

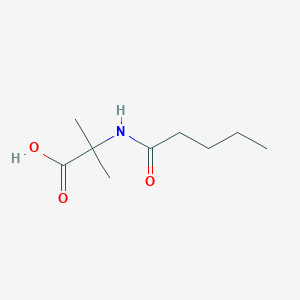
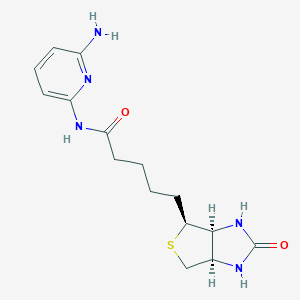
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)

